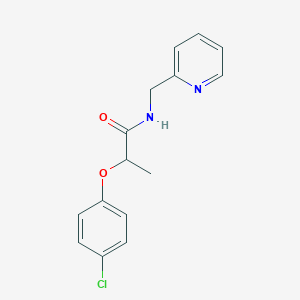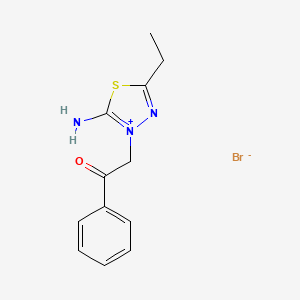![molecular formula C20H20N2O5 B4774217 methyl 4-({[2-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)benzoate](/img/structure/B4774217.png)
methyl 4-({[2-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)benzoate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Methyl 4-({[2-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)benzoate exhibits antimicrobial potential. Researchers have investigated its efficacy against bacteria, fungi, and other microorganisms. Studies explore its mode of action, minimum inhibitory concentrations (MICs), and potential use as an antimicrobial agent in pharmaceuticals or disinfectants .
Anticancer Properties
The compound’s structure suggests possible anticancer activity. Researchers have studied its effects on cancer cell lines, investigating cell viability, apoptosis induction, and inhibition of tumor growth. Further research could explore its mechanism of action and potential as a chemotherapeutic agent .
Anti-Inflammatory Applications
Methyl 4-({[2-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)benzoate may possess anti-inflammatory properties. Investigations focus on its impact on inflammatory pathways, cytokine production, and modulation of immune responses. Such insights could lead to novel anti-inflammatory drugs .
Chemical Biology and Enzyme Inhibition
Researchers have explored the compound’s interactions with enzymes and receptors. It may act as an enzyme inhibitor, affecting specific metabolic pathways. Understanding its binding affinity and selectivity can guide drug design and development .
Material Science and Organic Electronics
Methyl 4-({[2-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)benzoate’s conjugated structure makes it interesting for organic electronics. Investigations focus on its use in organic semiconductors, light-emitting diodes (LEDs), and solar cells. Its electronic properties and stability are critical factors .
Pharmacokinetics and Drug Delivery
The compound’s lipophilicity and solubility impact its pharmacokinetics. Researchers study its absorption, distribution, metabolism, and excretion (ADME) properties. Additionally, its potential as a prodrug or carrier for targeted drug delivery systems is explored .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-[[2-(morpholine-4-carbonyl)phenyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-26-20(25)15-8-6-14(7-9-15)18(23)21-17-5-3-2-4-16(17)19(24)22-10-12-27-13-11-22/h2-9H,10-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSOQTLSROAMSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[2-(morpholin-4-ylcarbonyl)phenyl]carbamoyl}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)nicotinamide](/img/structure/B4774136.png)




![9-[(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B4774172.png)

![2-[4-(1,4-dithiepan-6-yl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4774190.png)

![N-(2-methoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4774205.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B4774208.png)
![4-({2-methoxy-6-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4774215.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4774225.png)
![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4774233.png)